molecular formula C16H18N2O3S2 B3205843 N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide CAS No. 1040658-57-8

N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide

Cat. No.: B3205843
CAS No.: 1040658-57-8
M. Wt: 350.5 g/mol
InChI Key: GNPONLHITMORQP-UHFFFAOYSA-N
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Description

N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide is a complex organic compound featuring a thiophene ring, an indoline moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide typically involves multiple steps, starting with the formation of the indoline core. The thiophene-2-carbonyl group is then introduced through a carbonylation reaction, followed by the sulfonamide formation using propane-2-sulfonic acid chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The indoline core can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Substitution reactions, particularly at the sulfonamide group, can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like thionyl chloride (SOCl2) and various amines can be employed for substitution reactions.

Major Products Formed:

  • Oxidation products: Indolin-6-one derivatives.

  • Reduction products: Reduced indoline derivatives.

  • Substitution products: Various sulfonamide derivatives.

Chemistry and Biology:

  • Medicinal Chemistry: This compound has shown potential as a lead molecule in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents.

  • Material Science: Its unique structure makes it suitable for use in the design of new materials with specific electronic and optical properties.

Industry:

  • Pharmaceutical Industry: The compound's biological activity makes it a candidate for further development into therapeutic agents.

  • Chemical Industry: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide exerts its effects involves interaction with specific molecular targets. The thiophene ring and sulfonamide group are key functional components that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

  • Thiophene-2-carbonyl chloride: A related compound used in various chemical syntheses.

  • Indoline derivatives: Other indoline-based compounds with different substituents.

  • Sulfonamide derivatives: Compounds containing sulfonamide groups with varying structures.

Uniqueness: N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-11(2)23(20,21)17-13-6-5-12-7-8-18(14(12)10-13)16(19)15-4-3-9-22-15/h3-6,9-11,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPONLHITMORQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide
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N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide
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N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide
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N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide
Reactant of Route 5
N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide
Reactant of Route 6
N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide

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